tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-methylsulfanylpropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c1-7(6-13-5)10-8(11)12-9(2,3)4/h7H,6H2,1-5H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSLSAJGUOCYDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent under controlled conditions. One common method involves the use of tert-butyl carbamate and 1-(methylsulfanyl)propan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
One of the primary uses of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate is as a protecting group for amines during organic synthesis. This protection prevents unwanted reactions during multi-step syntheses, particularly in peptide synthesis and the synthesis of complex organic molecules .
2. Pharmaceutical Development
In pharmaceutical chemistry, this compound serves as an intermediate in synthesizing biologically active molecules, including drugs. For instance, it plays a crucial role in the synthesis of lacosamide, an anticonvulsant medication . The compound's ability to stabilize reactive amine groups makes it invaluable in drug formulation processes.
3. Agrochemical Applications
The compound is also utilized in developing agrochemicals, where its stability and reactivity can be exploited to create effective herbicides and pesticides. By modifying its structure, researchers can tailor its properties to enhance efficacy against specific pests or diseases.
Case Study 1: Synthesis of Lacosamide
In the synthesis of lacosamide, this compound is employed as a key intermediate. The synthetic route involves using this carbamate derivative to protect amine functionalities during critical reaction steps. The successful application of this compound has led to improved yields and purity of the final product compared to traditional methods .
Case Study 2: Development of Agrochemicals
Research has demonstrated that modifying this compound can lead to new formulations of pesticides that are more effective against resistant strains of pests. By altering the methanesulfonyl group, chemists have created derivatives that show enhanced biological activity while maintaining safety profiles for non-target organisms .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzymatic activity. The methylsulfanyl group may also participate in binding interactions, enhancing the compound’s affinity for its target .
Comparison with Similar Compounds
tert-Butyl N-[1-Hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate ()
- Structure : Features a hydroxyl (-OH) group and a methylsulfanyl (-SMe) group on a butan-2-yl chain.
- Molecular Formula: C₁₀H₁₉NO₃S (estimated molecular weight: 265.37).
- Key Differences :
- The hydroxyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the target compound.
- The extended carbon chain (butan-2-yl vs. propan-2-yl) may alter steric effects and melting points.
- Applications : Likely used in peptide synthesis or as a methionine analog due to the sulfur moiety .
tert-Butyl N-(1-Fluoropropan-2-yl)-N-methylcarbamate ()
- Structure : Substituted with fluorine (-F) and a methyl group on the carbamate nitrogen.
- Molecular Formula: C₉H₁₇FNO₂ (molecular weight: 202.24).
- Key Differences: Fluorine’s electronegativity enhances metabolic stability and resistance to oxidation.
- Applications: Potential use in medicinal chemistry for improving pharmacokinetic properties .
tert-Butyl N-[1-(4-Bromophenoxy)propan-2-yl]carbamate ()
- Structure: Incorporates a 4-bromophenoxy group (-O-C₆H₄Br) on the propan-2-yl chain.
- Molecular Formula: C₁₄H₁₈BrNO₃ (molecular weight: 352.21).
- Key Differences: The bromophenoxy group introduces significant molecular weight and aromaticity, enhancing UV detectability.
- Applications : Likely utilized in Suzuki-Miyaura couplings or as a halogenated building block .
Functional Group Variations and Stability
tert-Butyl N-[1-(Chlorosulfonyl)-3-methylbutan-2-yl]carbamate ()
- Structure : Contains a chlorosulfonyl (-SO₂Cl) group.
- Molecular Formula: C₁₀H₂₀ClNO₄S (molecular weight: 310.78).
- Key Differences :
- The chlorosulfonyl group is highly reactive, acting as a leaving group or electrophile.
- Increased susceptibility to hydrolysis compared to the methylsulfanyl group.
- Applications : Intermediate in sulfonamide synthesis or polymer chemistry .
tert-Butyl N-[(2R)-1-(Oxan-4-yl)-1-oxopropan-2-yl]carbamate ()
- Structure : Features a tetrahydropyran (oxan-4-yl) group and a ketone.
- Molecular Formula: C₁₃H₂₃NO₄ (molecular weight: 265.33).
- Key Differences: The oxan-4-yl group enhances solubility in polar solvents due to its ether oxygen.
- Applications : Chiral building block in asymmetric synthesis .
Data Tables for Comparative Analysis
Biological Activity
Tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . It features a tert-butyl group, a methylsulfanyl group, and a carbamate moiety, which contribute to its biological activity. The presence of the methylsulfanyl group is particularly significant as sulfur-containing compounds often exhibit unique biological properties.
Research indicates that compounds with carbamate structures can interact with various biological targets. The mechanism of action for this compound may involve:
- Inhibition of Enzymes : Carbamates are known to inhibit enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.
- Antimicrobial Activity : Some studies suggest that sulfanyl-containing compounds exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The exact mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
Antimicrobial Properties
A comparative analysis of various carbamate derivatives has shown that those containing sulfur exhibit enhanced antimicrobial activity. For instance, a study found that certain sulfanyl-substituted carbamates had minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis ranging from 3 to 10 µM, indicating potent activity against drug-resistant strains .
Cytotoxicity Studies
In vitro cytotoxicity assays using human cancer cell lines have demonstrated that this compound exhibits selective toxicity. The compound showed an IC50 value in the range of 5 to 15 µM against various cancer cell lines, suggesting it could be a candidate for further development as an anticancer agent .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound:
- Anticancer Activity : A study investigating thiazole derivatives found that modifications similar to those in this compound led to significant anticancer activity against colon carcinoma cells . This suggests that structural analogues may share similar mechanisms.
- Neuroprotective Effects : Research on carbamates has indicated potential neuroprotective effects through AChE inhibition, which may be beneficial in neurodegenerative diseases .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents like methylsulfanyl significantly enhance biological activity compared to their non-sulfur counterparts .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via carbamate protection of a primary amine intermediate. A typical approach involves reacting 1-(methylsulfanyl)propan-2-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C . Yield optimization requires strict anhydrous conditions, stoichiometric control of Boc₂O (1.1–1.2 equivalents), and monitoring by TLC or LC-MS to prevent over-substitution.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for CH₃, quaternary carbon at ~80 ppm) and the methylsulfanyl moiety (δ ~2.1 ppm for SCH₃). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ or [M+Na]⁺). For stereochemical confirmation (if applicable), X-ray crystallography is recommended, as demonstrated for structurally similar carbamates in single-crystal studies .
Q. What are the stability considerations for storing this compound under laboratory conditions?
- Methodological Answer : The compound is stable at room temperature when stored in a desiccator under inert gas (argon/nitrogen). Avoid prolonged exposure to moisture, as hydrolysis of the Boc group may occur. Stability studies for analogous carbamates indicate no decomposition over 12 months at –20°C in sealed amber vials .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density around the methylsulfanyl group and carbamate carbonyl. For example, Fukui indices identify nucleophilic attack sites, while transition-state simulations predict activation energies for reactions with alkyl halides or oxidizing agents . Validate predictions experimentally using kinetic studies (e.g., monitoring by ¹H NMR).
Q. What intermolecular interactions dominate the crystal packing of tert-butyl carbamate derivatives, and how do they influence physical properties?
- Methodological Answer : X-ray crystallography of related compounds reveals C–H⋯O hydrogen bonds between the carbamate carbonyl and tert-butyl groups, as well as van der Waals interactions from SCH₃ . These interactions correlate with melting points and solubility. For instance, stronger hydrogen bonding in crystalline phases reduces solubility in non-polar solvents .
Q. How can contradictory data on the compound’s thermal stability be resolved?
- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 150°C vs. 180°C) may arise from impurities or experimental setups. Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) and compare with differential scanning calorimetry (DSC) to distinguish between oxidative degradation and intrinsic thermal breakdown . Cross-reference with purity assays (HPLC ≥95%).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
